Product packaging for Fluorodiiodoborane(Cat. No.:CAS No. 22095-63-2)

Fluorodiiodoborane

Cat. No.: B14712423
CAS No.: 22095-63-2
M. Wt: 283.62 g/mol
InChI Key: WEEUWHFDYOZKHD-UHFFFAOYSA-N
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Description

Fluorodiiodoborane (CAS 22095-63-2), with its molecular formula BFI₂ and a molecular weight of 283.618 g/mol, is a fine chemical of interest in advanced materials and chemical synthesis research . This compound has a noted density of 3.03 g/cm³ and an index of refraction of 1.589 . As a reagent containing both fluorine and iodine, it presents a unique reactivity profile for researchers developing novel boron-containing compounds or exploring halogen-based reaction mechanisms. Fluoride-containing compounds are extensively studied for their diverse mechanisms of action. In materials science, fluoride can influence crystal structure and stability; one proposed mechanism is that fluoride can integrate into a crystal lattice, filling voids and creating stronger hydrogen bonds, thereby increasing the overall stability and reducing acid solubility of the resulting material . In biological research, fluoride ions are known to interact with enzymatic processes, such as inhibiting enolase in metabolic pathways . Furthermore, studies on fluoride's biological activity indicate it can affect fundamental cellular processes, with research showing it may induce cytotoxicity through mechanisms involving mitochondrial dysfunction, including disruption of the respiratory chain and elevation of reactive oxygen species . This compound provides a valuable and specialized vehicle for introducing fluoride in controlled research settings to investigate these and other phenomena. This product is strictly labeled For Research Use Only (RUO) . It is intended solely for use in scientific research investigations and is not intended for use in diagnostic or therapeutic procedures, human use, or personal application. RUO products are exempt from the regulatory controls applicable to medical devices or pharmaceuticals and are not manufactured under the associated quality management systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula BFI2 B14712423 Fluorodiiodoborane CAS No. 22095-63-2

Properties

CAS No.

22095-63-2

Molecular Formula

BFI2

Molecular Weight

283.62 g/mol

IUPAC Name

fluoro(diiodo)borane

InChI

InChI=1S/BFI2/c2-1(3)4

InChI Key

WEEUWHFDYOZKHD-UHFFFAOYSA-N

Canonical SMILES

B(F)(I)I

Origin of Product

United States

Advanced Methodologies for Fluorodiiodoborane Synthesis

Historical and Evolving Synthetic Pathways to FI₂B

The preparation of mixed haloboranes like FI₂B has been approached through several fundamental routes, primarily direct halogenation and halogen exchange reactions.

Direct halogenation involves the reaction of elemental boron with halogens. The synthesis of binary boron trihalides (BX₃) is commonly achieved by heating boron with an excess of the desired halogen. libretexts.org

Reaction Scheme: B + 1.5 I₂ → BI₃ B + 1.5 F₂ → BF₃

Theoretically, the direct synthesis of Fluorodiiodoborane could be envisioned by reacting elemental boron with a carefully controlled stoichiometric mixture of fluorine and iodine. However, this approach presents significant practical challenges. The high reactivity of fluorine and the differing reaction kinetics with iodine would likely lead to a statistical mixture of all possible products: boron trifluoride (BF₃), boron triiodide (BI₃), difluoroiodoborane (B14702551) (BF₂I), and the desired this compound (BFI₂). Controlling this reaction to selectively yield BFI₂ is exceptionally difficult, making this route less synthetically viable for producing a pure compound.

The most established and studied method for preparing mixed haloboranes is through ligand exchange, also known as redistribution or scrambling reactions. cdnsciencepub.com This process involves mixing two different boron trihalides, which then exchange halogens to form an equilibrium mixture of the mixed species. For this compound, the parent compounds would be boron trifluoride (BF₃) and boron triiodide (BI₃).

Equilibrium Reactions: 2 BI₃ + BF₃ ⇌ 3 BFI₂ BI₃ + 2 BF₃ ⇌ 3 BF₂I

The underlying mechanism for this gas-phase exchange is understood to proceed through a two-step process involving a bridged, diamond-core transition state (B₂XₙYₘ), analogous to the structure of diborane. aip.orgaip.org This process generally has slow kinetics and results in an equilibrium mixture. aip.org The position of the equilibrium is influenced by the electronegativity of the halogens and the thermodynamic stability of the resulting species. unlp.edu.aracs.org Studies on analogous systems, such as the BF₃/BCl₃ mixture, have shown that while mixed haloboranes are readily formed, their isolation remains a significant challenge due to the facile nature of the reverse and further exchange reactions. aip.org

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism and energetics of these redistribution reactions. aip.orgaip.org For the BF₃/BCl₃ system, the formation of a B₂F₃Cl₃ intermediate is predicted, which then decomposes to the mixed products. aip.org The thermodynamics are often subtle, with reaction enthalpies being only slightly endothermic, meaning the distribution of products can be close to statistical. chemrxiv.org

Table 1: Analogous Boron Trihalide Redistribution Reactions and Outcomes

Reactant 1 Reactant 2 Mixed Products Observations Reference(s)
BCl₃ BBr₃ BCl₂Br, BClBr₂ Equilibrium mixture formed. Reactions are nearly thermoneutral. chemrxiv.org
BF₃ BCl₃ BF₂Cl, BFCl₂ ~42% of initial reactants transformed into mixed haloboranes at equilibrium; isolation is difficult. aip.org
Me₃N·BBr₃ BCl₃ Me₃N·BBr₂Cl, etc. Halogen scrambling occurs in solution in the presence of excess Lewis acid. cdnsciencepub.com
PrⁿCl BBr₃ PrⁿBr, BBr₂Cl Reaction is immeasurably slow under standard conditions. rsc.org

This table presents data from analogous systems to illustrate the principles of redistribution reactions.

Direct Halogenation Approaches in this compound Synthesis

Catalytic Paradigms in this compound Production

While direct mixing of boron trihalides leads to equilibrium-limited mixtures, catalytic approaches offer a potential pathway to enhance reaction rates and selectivity. In the broader context of borane (B79455) chemistry, catalysis is common, but its application specifically for producing BFI₂ is less documented.

One potential catalytic approach is inspired by the synthesis of boron nitride, where ammonium (B1175870) halides were found to have a catalytic effect. cambridge.org A proposed mechanism involves the catalyst (e.g., NH₄X) decomposing to form transient boron halides (BX₃), which then react further. cambridge.org A similar concept could be applied to BFI₂ synthesis, where a catalytic agent facilitates halogen transfer between a boron substrate and an iodine source.

Another conceptual paradigm involves Lewis acid catalysis. It has been observed that the presence of a free boron trihalide can accelerate halogen scrambling between boron trihalide adducts. cdnsciencepub.com This suggests a mechanism where the catalytic Lewis acid forms a bridged intermediate, lowering the activation energy for halogen exchange. For instance, a catalytic amount of a strong Lewis acid like BI₃ could potentially facilitate the reaction between a less reactive boron-fluorine compound and an iodine source.

A hypothetical catalytic cycle could involve:

Activation of a B-F bond by a catalyst.

Halogen transfer from an iodine source to the boron center.

Release of the BFI₂ product and regeneration of the catalyst.

While boron-based catalysts are widely used for various organic transformations, researchgate.net and boron carbide has been shown to act as a heterogeneous Friedel-Crafts type catalyst, google.com the development of a robust catalytic system specifically for the production of this compound remains an area ripe for exploration.

Optimization Strategies for Synthetic Yield and Purity in this compound Preparation

Optimizing the synthesis of BFI₂ requires addressing the challenges of its high reactivity and the equilibrium limitations of redistribution reactions.

Key strategies include:

Stoichiometric Control : In redistribution reactions, the ratio of reactants (BF₃ to BI₃) can be precisely controlled to shift the equilibrium towards the desired product, BFI₂. Based on the stoichiometry of the equilibrium 2 BI₃ + BF₃ ⇌ 3 BFI₂, a 2:1 ratio of BI₃ to BF₃ would theoretically favor the formation of the target compound.

Temperature and Pressure Management : Redistribution equilibria are temperature-dependent. Low-temperature conditions may be necessary to stabilize the highly reactive BFI₂ and prevent side reactions or decomposition. nsf.gov Running the reaction under vacuum could also allow for the removal of a more volatile product or byproduct, thereby driving the equilibrium according to Le Châtelier's principle.

In-Situ Generation and Use : Given the difficulty in isolating pure mixed haloboranes, a highly effective strategy is to generate BFI₂ in situ for immediate use in a subsequent reaction. aip.org This approach bypasses the need for purification and storage of the unstable compound.

Inert Atmosphere Handling : this compound, like other boron trihalides, is sensitive to moisture and air. oshaedne.com All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glove box techniques to prevent hydrolysis and related side reactions. mdpi.com

Advanced Purification Methods : While challenging, purification could potentially be achieved through fractional distillation under reduced pressure or low-temperature crystallization, assuming sufficient differences in the physical properties of the components in the equilibrium mixture. rsc.org

Table 2: Summary of Optimization Strategies for BFI₂ Synthesis

Strategy Rationale Potential Outcome Reference(s)
Stoichiometric Control Shift equilibrium position towards the desired product by adjusting reactant ratios. Increased relative concentration of BFI₂ in the product mixture. cdnsciencepub.com
Low-Temperature Synthesis Enhance product stability and minimize decomposition or further reactions. Higher isolated yield of the target compound. nsf.gov
In-Situ Consumption Avoids difficult purification and handling of a highly reactive intermediate. Efficient utilization of BFI₂ in multi-step synthetic sequences. aip.org
Inert Atmosphere Prevents hydrolysis and reaction with atmospheric components. Maintains purity and integrity of the reactants and product. mdpi.com

Innovations and Future Directions in this compound Synthetic Chemistry

The synthesis of challenging molecules like this compound stands to benefit from broader innovations in chemical synthesis.

Advanced Catalysis : The future development of highly selective catalysts is a primary frontier. This includes heterogeneous catalysts, which offer ease of separation, rhhz.net and systems based on photoredox or electrochemical activation, which can provide novel reaction pathways under mild conditions. acs.orgchiralpedia.com The design of catalysts that can selectively cleave and form specific boron-halogen bonds would represent a major breakthrough.

Computational and AI-Guided Synthesis : The use of computational chemistry, including DFT and machine learning algorithms, will continue to accelerate progress. aip.orgchemrxiv.org These tools can predict reaction outcomes, identify stable intermediates, and optimize reaction conditions, thereby reducing the experimental effort required to develop viable synthetic routes. arxiv.org

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of highly reactive and unstable compounds like BFI₂, flow chemistry can improve safety, increase yield, and facilitate immediate in-line analysis or subsequent reaction, integrating the principles of in-situ generation into a continuous process.

Synthesis Driven by Application : As new applications for mixed haloboranes emerge, particularly in materials science and as specialized reagents for activating strong chemical bonds (e.g., C-F bonds), nsf.gov the demand for efficient and scalable synthetic methods will intensify. This will drive innovation towards more practical and sustainable protocols for producing this compound and related compounds.

Elucidation of Fluorodiiodoborane Structure Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron Halides

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for analyzing the structure of boron-containing compounds. The presence of NMR-active isotopes of boron, particularly ¹¹B, allows for direct probing of the local chemical environment around the boron center.

¹¹B NMR is the preferred method for studying boron compounds due to the high natural abundance (80.4%) and sensitivity of the ¹¹B nucleus. This isotope has a nuclear spin of I = 3/2, which classifies it as a quadrupolar nucleus. This property often results in broader resonance signals compared to spin I = 1/2 nuclei. The chemical shifts in ¹¹B NMR span a very wide range, typically from +100 to -120 ppm, making it highly sensitive to the nature of the substituents attached to the boron atom.

Table 1: Experimental ¹¹B NMR Chemical Shifts of Selected Boron Trihalides

CompoundFormula¹¹B Chemical Shift (δ, ppm)
Boron trifluorideBF₃~10
Boron trichloride (B1173362)BCl₃~46
Boron tribromideBBr₃~39
Boron triiodideBI₃~-8
Note: Values are approximate and can vary with solvent and concentration.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in determining the structure of complex molecules by revealing through-bond and through-space connectivities between different nuclei. These methods are particularly vital in organic and biological chemistry for mapping out intricate proton and carbon frameworks.

For a simple inorganic molecule like fluorodiiodoborane (BFI₂), the application of multidimensional NMR is generally not required for routine structural confirmation. The molecule is small, and lacks the hydrogen atoms necessary for many common multidimensional experiments. The structure can be unequivocally confirmed using simpler one-dimensional ¹¹B and ¹⁹F NMR spectroscopy, combined with mass spectrometry and vibrational spectroscopy.

Boron-11 (¹¹B) NMR Spectroscopic Characterization of FI₂B

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting of FI₂B

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprint by probing the characteristic vibrations of chemical bonds. These two methods are complementary due to their different selection rules. A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it leads to a change in the molecule's polarizability. For a molecule with a center of symmetry, a given vibrational mode cannot be both IR and Raman active (rule of mutual exclusion). However, for molecules without a center of symmetry, some vibrations can be active in both.

This compound is a planar molecule belonging to the C₂ᵥ point group. Group theory analysis predicts that all of its fundamental vibrational modes are active in both IR and Raman spectroscopy, making both techniques valuable for its identification. Each peak in the resulting spectra corresponds to a specific stretching or bending motion of the B-F and B-I bonds.

Table 2: Predicted Vibrational Modes for this compound (FI₂B)

SymmetryVibrational ModeIR ActivityRaman Activity
a₁B-F stretchActiveActive
a₁B-I₂ symmetric stretchActiveActive
a₁I-B-I symmetric bendActiveActive
b₂B-I₂ asymmetric stretchActiveActive
b₂F-B-I bendActiveActive
b₁Out-of-plane bendActiveActive

Mass Spectrometric Techniques for Precise Molecular Identification of FI₂B

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight and elemental composition of a compound. For this compound, mass spectrometry provides definitive proof of its identity.

High-resolution mass spectrometry (HRMS) can measure the molecular mass with extremely high accuracy, allowing for the determination of the elemental formula. The measured monoisotopic mass of FI₂B would be compared against the calculated value to confirm the presence of one boron, one fluorine, and two iodine atoms. Furthermore, the mass spectrum would exhibit a characteristic isotopic pattern due to the natural abundances of the isotopes of boron (¹⁰B at ~20% and ¹¹B at ~80%).

Table 3: Molecular Mass Data for this compound

PropertyValueSource
Molecular FormulaBFI₂
Average Mass283.618 g/mol
Monoisotopic Mass283.816655 Da

Complementary Spectroscopic Methods in FI₂B Structural Analysis

While the aforementioned techniques provide the primary evidence for the structure of FI₂B, other spectroscopic methods can offer additional, complementary data.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. Fluorine-19 is a spin I = 1/2 nucleus with 100% natural abundance, resulting in sharp, sensitive signals. The ¹⁹F NMR spectrum of FI₂B would show a characteristic signal whose chemical shift is indicative of the electronic environment around the fluorine atom. Crucially, this signal would be split into two quartets due to coupling with the two boron isotopes (¹¹B, I=3/2 and ¹⁰B, I=3), providing direct evidence of the B-F bond and yielding a valuable B-F coupling constant.

Gas-Phase Electron Diffraction: For small, volatile molecules like the boron halides, gas-phase electron diffraction is a powerful technique for determining precise bond lengths and angles in the gaseous state. This method could be used to measure the B-F and B-I bond distances and the I-B-I and F-B-I bond angles with high precision, offering a detailed geometric picture of the isolated molecule.

Quantum Chemical and Theoretical Investigations of Fluorodiiodoborane

Electronic Structure Analysis and Bonding Characterization of FI₂B

The arrangement of electrons and the nature of the chemical bonds in fluorodiiodoborane are fundamental to its reactivity and physical properties. Theoretical models are indispensable for elucidating these features.

Molecular Orbital (MO) theory describes the formation of molecular orbitals from the linear combination of atomic orbitals. byjus.comlabxchange.orgunizin.org In this compound, a planar molecule, the central boron atom is sp² hybridized, leaving a vacant p-orbital perpendicular to the molecular plane. quora.com The valence electrons of fluorine and iodine atoms occupy the newly formed molecular orbitals. byjus.comlabxchange.org

The interaction between the filled p-orbitals of the halogen atoms and the empty p-orbital on the boron atom is a key feature of boron trihalides. quora.com This interaction leads to the formation of bonding and antibonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. In the case of this compound, the HOMO is expected to have significant contribution from the p-orbitals of the iodine atoms, while the LUMO is primarily the vacant p-orbital on the boron atom.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations can be employed to determine the energies of different electronic states and to analyze the electron density distribution. These calculations can confirm the planar geometry of the molecule and provide insights into the nature of the B-F and B-I bonds. The calculated electronic states can also be used to interpret experimental spectroscopic data.

Recent studies have shown that a range of DFT functionals can be benchmarked for their accuracy in calculating properties such as bond dissociation enthalpies, with some modern functionals showing high accuracy. researchgate.net While specific DFT studies on this compound are not abundant in readily available literature, the principles are broadly applicable from studies on similar boron halides. chemrxiv.orgnih.gov

A significant aspect of the bonding in boron halides is the presence of π-backbonding. quora.com This involves the donation of electron density from the filled p-orbitals of the halogen atoms into the empty p-orbital of the central boron atom. quora.comlibretexts.org The extent of this π-donation is a subject of ongoing discussion and is influenced by the electronegativity and size of the halogen atoms. libretexts.org

In this compound, there is a competitive π-donation from both fluorine and iodine to the boron center. Fluorine, being more electronegative and having orbitals of similar size to boron's 2p orbital, is generally considered a better π-donor than iodine, whose larger p-orbitals have poorer overlap with the boron p-orbital. quora.comlibretexts.org This difference in π-bonding capability influences the Lewis acidity of the molecule, with stronger π-backbonding generally leading to reduced Lewis acidity. chemrxiv.org The interplay of these interactions in a mixed halide like this compound presents a unique case for studying the nuances of halogen-boron π-bonding.

Density Functional Theory (DFT) Calculations for FI₂B Electronic States

Energetics and Thermodynamic Stability of this compound Systems

Understanding the energy changes associated with the formation and reactions of this compound is crucial for predicting its stability and reactivity.

The following table presents a hypothetical data structure for the standard heats of formation, which could be populated with computationally derived values.

PropertySymbolValue (kJ/mol)Method of Determination
Standard Heat of FormationΔH°fData not availableComputational Estimate

Computational modeling can be used to explore the potential energy surface of a molecule, revealing its conformational landscape. plos.orgnih.gov For a relatively simple and rigid molecule like this compound, the conformational landscape is expected to be straightforward, with the planar C₂ᵥ symmetry structure representing the global minimum. However, computational models can be used to investigate the energy barriers to rotation around the B-I bonds and to explore any potential, less stable conformers. frontiersin.org These studies are important for understanding the molecule's dynamics and its behavior in different environments. plos.orgbiorxiv.org

The following table outlines the expected primary conformation of this compound.

ConformationPoint GroupRelative Energy (kJ/mol)Computational Method
PlanarC₂ᵥ0 (Global Minimum)e.g., DFT, CCSD(T)

Standard Heats of Reactions and Formation for FI₂B

Prediction of Reactivity and Reaction Pathways via Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the reactivity and elucidating potential reaction pathways of molecules like this compound (BFI₂). Through the application of quantum mechanical calculations, it is possible to investigate various aspects of its chemical behavior without the need for direct experimental synthesis and analysis, which can be particularly useful for highly reactive or unstable species. The primary modes of reactivity for haloboranes, including mixed species like this compound, are centered around their Lewis acidity and their tendency to undergo redistribution or disproportionation reactions.

Lewis Acidity and Electrophilicity

The boron atom in this compound possesses a vacant p-orbital, rendering it a potent electrophile and Lewis acid. Computational studies on boron trihalides have established a Lewis acidity trend that is contrary to what might be expected from simple electronegativity considerations. The established order of acidity is BI₃ > BBr₃ > BCl₃ > BF₃. This trend is not governed by the inductive effect of the halogens alone, but by a combination of factors including the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the strength of π-back-bonding from the halogens to the boron center, and the reorganization energy required for the boron to change from a trigonal planar to a tetrahedral geometry upon forming an adduct with a Lewis base.

For mixed haloboranes such as BFI₂, the Lewis acidity is predicted to be intermediate between that of BF₃ and BI₃. Quantum chemical calculations can provide a quantitative measure of this acidity through several descriptors:

LUMO Energy: A lower LUMO energy indicates a greater ability to accept electrons, and thus higher Lewis acidity. Computational models would predict the LUMO energy of BFI₂ to be influenced by both the highly electronegative fluorine and the less electronegative, more polarizable iodine atoms.

Fluoride (B91410)/Hydride Ion Affinity: The calculated enthalpy change for the reaction of BFI₂ with a fluoride or hydride ion provides a direct thermodynamic measure of its Lewis acidity.

Adduct Formation Energy: The strength of the bond formed with a reference Lewis base (e.g., ammonia, NH₃) can be calculated. The interaction energy and the geometry of the resulting BFI₂-Lewis base adduct offer insights into the steric and electronic factors governing its reactivity.

While specific computational data for this compound is not abundant in published literature, the principles derived from studies on other mixed haloboranes, such as the BFₓCl₃₋ₓ series, can be applied. acs.org These studies show that the Lewis acidity does not always vary linearly with halogen substitution. acs.org The interaction with a Lewis base is a critical factor, with weaker bases potentially leading to a "reversed" acidity trend due to the dominance of electrostatic interactions over orbital interactions. acs.org

Below is an illustrative table of predicted Lewis acidity descriptors for this compound in comparison to related non-mixed boron trihalides, based on established trends. The values are qualitative predictions to demonstrate the expected relationships.

CompoundPredicted LUMO EnergyPredicted Hydride Affinity (kJ/mol)Predicted Adduct Formation Energy with NH₃ (kJ/mol)
Boron trifluoride (BF₃)HigherLowerLower
**this compound (BFI₂) **Intermediate Intermediate Intermediate
Boron triiodide (BI₃)LowerHigherHigher

Disproportionation and Ligand Exchange Reactions

A key reaction pathway predicted for mixed haloboranes is disproportionation, where several molecules rearrange to form other haloborane species. For this compound, this would involve the exchange of halogen atoms to yield a mixture of other boron halides. Computational studies can predict the thermodynamics and kinetics of such reactions.

The primary disproportionation reaction for BFI₂ can be represented as:

2 BFI₂ ⇌ BF₂I + BI₃

Further disproportionation could lead to the formation of BF₃ and additional BI₃. Theoretical investigations into the mechanisms of these redistribution reactions for other mixed haloboranes suggest that they often proceed through a dimeric, halogen-bridged transition state or intermediate. aip.org The activation energy for this process is generally low, indicating that mixed haloboranes are often thermodynamically unstable with respect to their parent trihalides and can exist in equilibrium mixtures. aip.orgthieme-connect.dethieme-connect.de

Computational chemistry can be used to model the potential energy surface of this reaction, identifying the transition state structures and calculating the associated energy barriers.

The table below outlines the predicted thermodynamic and kinetic parameters for the disproportionation of this compound, based on analogous systems.

Reaction PathwayPredicted Enthalpy of Reaction (ΔH)Predicted Activation Energy (Ea)
2 BFI₂ ⇌ BF₂I + BI₃Slightly ExergonicLow
3 BF₂I ⇌ 2 BF₃ + BI₃ExergonicLow to Moderate

These computational predictions highlight that while this compound is a potent Lewis acid, its isolation and use as a pure substance may be complicated by its propensity to undergo rapid disproportionation. aip.org Any synthetic or catalytic application would need to account for the potential presence of other boron halide species in an equilibrium mixture.

Mechanistic Insights into Fluorodiiodoborane Reactivity

Lewis Acidity and Electrophilic Nature of the Boron Center in FI₂B

Like other boron halides, fluorodiiodoborane is characterized by a boron atom that acts as a Lewis acid. ontosight.ai This acidity arises from the vacant p-orbital on the trigonal planar boron atom, making it an effective electron-pair acceptor, also known as an electrophile. libretexts.org The presence of both highly electronegative fluorine and less electronegative, but larger, iodine atoms on the same boron center creates a unique electronic environment. This combination of halogens influences its reactivity and stability. ontosight.ai The electrophilic character of the boron center is the primary driver for the compound's reactivity, particularly in reactions involving hydrolysis and nucleophiles. ontosight.ai While classical boron electrophiles often have limitations due to weak electrophilicity, the specific halogen substitution in FI₂B modulates this property. nih.gov

The relative Lewis acidity of boron halides typically follows the trend BBr₃ > BCl₃ > BF₃, which is counterintuitive to electronegativity trends and is explained by the degree of π-bonding from the halogen p-orbitals to the vacant boron p-orbital. The introduction of mixed halogens, as in FI₂B, creates a more complex scenario where the electrophilicity is finely tuned.

Nucleophilic Additions to this compound

The electrophilic boron atom in this compound is susceptible to attack by nucleophiles, which are electron-rich species capable of donating an electron pair. ontosight.ailibretexts.org These reactions typically proceed through the formation of a four-coordinate adduct.

This compound is highly sensitive to moisture and undergoes hydrolysis. ontosight.ai This reactivity is a direct consequence of the electrophilic boron center readily reacting with water, which acts as a nucleophile. The reaction involves the donation of a lone pair of electrons from the oxygen atom in water to the boron atom. This initial nucleophilic addition is followed by the elimination of hydrogen halides. While the specific stepwise pathway for FI₂B is not detailed in the provided results, a general mechanism for borane (B79455) hydrolysis involves sequential replacement of the halogen atoms with hydroxyl groups, ultimately leading to the formation of boric acid (H₃BO₃), hydrofluoric acid (HF), and hydroiodic acid (HI). The compound must be handled under inert atmosphere conditions to prevent this decomposition. ontosight.ai

This compound's electrophilic nature allows it to react with a variety of organic and inorganic nucleophiles. ontosight.ai Common nucleophiles include species with electron-donating atoms such as oxygen, nitrogen, and sulfur. libretexts.org For instance, amines, ethers, phosphines, and thiols can form stable adducts with boron halides. libretexts.orgrsc.orgrsc.org In these reactions, the nucleophile donates its lone pair to the boron atom, forming a dative or coordinate bond. libretexts.org

The interaction with nucleophiles can also lead to further transformations. For example, its reactivity can be harnessed in organic synthesis for the formation of new carbon-boron or carbon-iodine bonds. ontosight.ai While specific examples involving FI₂B are sparse, the general reactivity pattern of boron halides suggests it would react with organometallic reagents (a source of carbon nucleophiles) or serve as a catalyst in reactions involving nucleophilic species. smolecule.com

Hydrolysis Pathways of this compound

Halogen Redistribution and Exchange Equilibria Involving FI₂B

A characteristic feature of mixed boron trihalides is their tendency to undergo halogen redistribution or "scrambling" reactions. brocku.ca When different boron trihalides are mixed, they rapidly exchange halogens to form a statistical mixture of all possible mixed species at equilibrium. rsc.orgbrocku.ca For a system involving BF₃ and BI₃, the equilibrium mixture would contain BF₃, BF₂I, BFI₂, and BI₃.

Table 1: Species Present in a BF₃/BI₃ Equilibrium Mixture

Compound Name Formula
Boron trifluoride BF₃
Difluoroiodoborane (B14702551) BF₂I
This compound BFI₂

This exchange is typically fast, which makes the isolation of pure mixed halides like this compound challenging. brocku.ca The process is believed to occur through a four-center transition state involving a halogen-bridged dimer. However, the rate of this exchange is slow enough on the NMR timescale to allow for the observation of distinct signals for each species in the mixture. brocku.ca The presence of the strong B-F bond compared to the weaker B-I bond is a key factor in the thermodynamics and kinetics of these exchange reactions. brocku.ca

Complex Formation with Donor Ligands and Lewis Bases

As a potent Lewis acid, this compound readily forms stable complexes, known as adducts, with a wide range of Lewis bases (donor ligands). ontosight.ai In these adducts, the boron atom becomes four-coordinate, which significantly alters the molecule's geometry and reactivity. The formation of such a complex involves the donation of a lone pair from the Lewis base into the empty p-orbital of the boron atom. libretexts.org

The stability and rate of formation of these adducts depend on several factors, including the steric properties of the Lewis base and the relative Lewis acidity of the borane. For example, forming adducts with nitrogen-donor ligands like trimethylamine (B31210) can slow down the halogen redistribution process, sometimes allowing for the isolation of individual mixed-halogen adducts. rsc.orgresearchgate.net In contrast, with oxygen donors like dimethyl ether, the halogen exchange remains rapid. rsc.org

While the provided search results focus on adduct formation with Lewis bases like amines and ethers, the interaction of FI₂B with Group V halides (e.g., halides of phosphorus, arsenic) is also plausible. Group V halides can themselves act as Lewis acids or bases. For instance, phosphines (PR₃) are common Lewis bases that form stable adducts with boranes. rsc.org The formation of fluorophosphonium cations has been demonstrated through reactions of phosphines with a fluorine source and a borane. rsc.org Given this, it is conceivable that FI₂B could react with a phosphine (B1218219) to form a R₃P·BFI₂ adduct. The interaction with other Group V halides, such as vanadium halides, would be more complex as these are often Lewis acidic themselves and could lead to more intricate exchange or redox reactions. wikipedia.org

Table 2: List of Compounds Mentioned

Compound Name Formula / Abbreviation
This compound FI₂B
Boric Acid H₃BO₃
Boron trifluoride BF₃
Boron trichloride (B1173362) BCl₃
Boron tribromide BBr₃
Boron triiodide BI₃
Difluoroiodoborane BF₂I
Dimethyl ether Me₂O
Hydrofluoric acid HF
Hydroiodic acid HI
Trimethylamine Me₃N

Characterization of Lewis Acid-Base Adducts

The interaction of this compound (FI₂B) with Lewis bases leads to the formation of Lewis acid-base adducts. The characterization of these adducts is fundamental to understanding the reactivity and electronic properties of the this compound moiety. While specific experimental data for FI₂B adducts are not extensively documented in publicly available literature, the characterization methods can be inferred from the well-established chemistry of other boron halides and organoboranes. The primary techniques for characterization include multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Upon formation of an adduct with a Lewis base (L), the geometry at the boron center changes from trigonal planar (sp²) to tetrahedral (sp³). This geometric and electronic change is readily observable through spectroscopic methods.

NMR Spectroscopy:

¹¹B NMR: The chemical shift (δ) in ¹¹B NMR spectroscopy is highly sensitive to the coordination number and the electronic environment of the boron atom. For a three-coordinate borane like FI₂B, a broad signal in the low-field region is expected. Upon adduct formation (L:→BFI₂), the boron atom becomes four-coordinate, resulting in a significant upfield shift of the ¹¹B NMR signal. The extent of this shift can provide qualitative information about the strength of the Lewis acid-base interaction.

¹⁹F NMR: The fluorine atom in FI₂B is also a sensitive probe. The formation of an adduct typically causes a shift in the ¹⁹F NMR resonance. The magnitude and direction of this shift depend on the nature of the Lewis base and the resulting electronic changes at the boron center.

¹H and ¹³C NMR: If the Lewis base contains hydrogen or carbon atoms, their NMR signals will also be affected upon coordination to FI₂B. The changes in chemical shifts of the protons and carbons in the Lewis base can provide evidence of adduct formation and information about the electronic perturbation caused by the Lewis acid.

Infrared (IR) Spectroscopy: The vibrational frequencies of bonds involving the boron atom and the Lewis base are altered upon adduct formation.

B-F and B-I Stretching Frequencies: The stretching frequencies of the boron-fluorine and boron-iodine bonds are expected to shift upon the change in hybridization from sp² to sp³. Typically, these frequencies decrease as the bonds weaken upon rehybridization and coordination.

Lewis Base Vibrational Modes: Characteristic vibrational modes of the Lewis base will also shift upon coordination. For example, if the base is a pyridine (B92270) derivative, the C=N and ring stretching vibrations would be altered.

The following table provides hypothetical, yet expected, spectroscopic data for a generic Lewis acid-base adduct of this compound with a nitrogen-based Lewis base like pyridine, based on known data for similar haloborane adducts.

Spectroscopic TechniqueFree FI₂B (Predicted)FI₂B-Pyridine Adduct (Predicted)Characteristic Change
¹¹B NMR Chemical Shift (ppm) ~ +10 to +40~ -5 to +10Significant upfield shift upon coordination, indicating change from 3- to 4-coordinate boron.
¹⁹F NMR Chemical Shift (ppm) VariesShifted resonanceChange in electronic environment around fluorine.
IR: ν(B-F) (cm⁻¹) > 1300< 1200Decrease in stretching frequency due to rehybridization and bond weakening.
IR: ν(B-I) (cm⁻¹) ~ 700-800~ 600-700Decrease in stretching frequency.

Note: The values in this table are illustrative and based on trends observed for related boron halides. Actual experimental values may vary.

Kinetics and Reaction Mechanisms of FI₂B Transformations

The transformations of this compound are governed by its strong Lewis acidic character and the reactivity of the boron-halogen bonds. Kinetic and mechanistic studies, while not specifically detailed for FI₂B in the literature, can be projected from the extensive research on other boron trihalides (BX₃) and mixed haloboranes. The primary reactions of interest include ligand exchange and substitution reactions.

Lewis Acidity and Reactivity Trends: The Lewis acidity of boron trihalides follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This order is counterintuitive based on the electronegativity of the halogens but is explained by the extent of π-bonding from the halogen p-orbitals to the vacant p-orbital on the boron atom. This π-bonding is strongest for the compact, electronegative fluorine and weakest for the large, diffuse iodine. Consequently, the boron center in BI₃ is the most electron-deficient and thus the strongest Lewis acid. For this compound (FI₂B), the presence of two iodine atoms suggests it is a very strong Lewis acid, likely stronger than BCl₃ and approaching the acidity of BBr₃ or BI₃.

Mechanisms of Transformation:

Adduct Formation and Ligand Exchange: The initial step in many transformations of FI₂B is the formation of a Lewis acid-base adduct. Subsequent reactions can proceed via this adduct. Ligand exchange reactions on the boron center are common. For example, reaction with an alcohol (ROH) would likely proceed through an initial adduct, [FI₂B-ORH], followed by elimination of HI to form a borinate ester (FI(OR)B). Kinetic studies on analogous systems, such as the halogen exchange between alkyl halides and boron trihalides, have shown complex rate laws, often with dependencies on the concentrations of both reactants, suggesting the formation of an intermediate adduct is a key step in the reaction mechanism. rsc.org

Substitution Reactions: The iodine atoms in FI₂B are expected to be more labile than the fluorine atom. Substitution reactions will likely occur preferentially at the B-I bonds. The mechanism for these substitutions can be associative or dissociative in nature, largely depending on the incoming nucleophile and the reaction conditions.

Associative Mechanism (Sₙ2-type): A nucleophile attacks the boron center, forming a transient four-coordinate intermediate (or a stable adduct), which then expels an iodide ion. This is a common pathway for reactions at boron centers.

Dissociative Mechanism (Sₙ1-type): This would involve the dissociation of an iodide ion to form a transient, highly reactive two-coordinate borinium-like species [FB(I)]+, which is then rapidly attacked by a nucleophile. This mechanism is less common but can be facilitated by very weak nucleophiles or in polar, coordinating solvents.

The table below summarizes the expected kinetic parameters for a hypothetical substitution reaction of FI₂B with a generic nucleophile (Nu⁻), drawing parallels from studies on other boron halides.

Reaction ParameterExpected Characteristics for FI₂B Transformations
Reaction Order Likely second-order overall (first-order in both FI₂B and the nucleophile), especially with strong nucleophiles, consistent with an associative mechanism. Some systems might exhibit more complex, mixed-order kinetics. rsc.org
Rate-Determining Step For an associative mechanism, the formation of the B-Nu bond or the cleavage of the B-I bond within the intermediate adduct could be rate-limiting.
Activation Energy (Ea) Expected to be relatively low due to the high electrophilicity of the boron center in FI₂B, facilitating nucleophilic attack.
Influence of Solvent Polar, coordinating solvents may stabilize charged intermediates or transition states, potentially accelerating the reaction. However, strong donor solvents can form stable adducts with FI₂B, reducing its reactivity by competing with the nucleophile.
Leaving Group Ability Iodide (I⁻) is an excellent leaving group compared to fluoride (B91410) (F⁻), meaning substitution of iodine will be kinetically and thermodynamically favored over substitution of fluorine.

Mechanistic studies on related systems, such as the axial ligand exchange in boron subphthalocyanines, have revealed bimolecular pathways where a proton can assist in weakening the boron-halogen bond, a pathway that could be relevant for FI₂B reactions with protic nucleophiles. acs.org

Advanced Applications of Fluorodiiodoborane in Synthetic Chemistry and Materials Science

Fluorodiiodoborane as a Specialized Reagent in Organic Synthesis

The potential for this compound to serve as a specialized reagent in organic synthesis has been noted, particularly in the formation of carbon-boron and carbon-iodine bonds. ontosight.ai The electrophilic nature of the boron center suggests its capability to participate in reactions with nucleophiles. ontosight.ai

Facilitation of Carbon-Boron Bond Formation

There is a theoretical basis for the use of this compound in the creation of carbon-boron bonds. However, specific research findings, including reaction tables and detailed mechanistic studies for this application, are not readily found in the surveyed literature.

Strategies for Carbon-Iodine Bond Formation

Similarly, while the structure of this compound, containing two iodine atoms, suggests its potential as an iodinating agent for the formation of carbon-iodine bonds, detailed strategies and documented applications are not extensively reported. The general principles of carbon-halogen bond formation involve the reaction of a nucleophile with a halogen source, but specific protocols involving FI₂B are not detailed in available research.

Applications in Advanced Organic Transformations

The utility of this compound in more complex and advanced organic transformations remains an area that is largely unexplored in published research. While its properties as a Lewis acid and a potential source of iodine suggest a range of possible applications, specific examples and detailed research findings are not currently available.

Catalytic Roles of this compound in Chemical Reactions

The Lewis acidic nature of the boron atom in this compound points to its potential as a catalyst in various chemical reactions. ontosight.ai Lewis acids are known to activate substrates in reactions such as polymerizations, alkylations, and acylations.

Lewis Acid Catalysis in Polymerization, Alkylation, and Acylation Reactions

While Lewis acid catalysis is a well-established field, with numerous examples of catalysts being used for polymerization, alkylation, and acylation reactions, there is no specific, detailed research available that demonstrates the use of this compound for these purposes. The general role of a Lewis acid in these reactions is to coordinate to a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. However, the specific performance and catalytic activity of FI₂B in these contexts have not been documented in the available literature.

Investigation of Novel Catalytic Cycles Mediated by FI₂B

The investigation into novel catalytic cycles where this compound plays a central role is a highly specialized area of research. At present, there are no publicly available studies or reports that detail any such catalytic cycles. The development of new catalytic systems is a complex process that requires extensive research and experimentation, and it appears that this work has not yet been significantly undertaken or published for this compound.

Contemporary Challenges and Prospective Avenues in Fluorodiiodoborane Research

Addressing Synthetic Efficiency and Scalability for FI₂B

The synthesis of mixed boron halides presents a considerable challenge due to the propensity of boron centers to undergo rapid halogen exchange reactions, often leading to a mixture of products. A general approach to synthesizing fluorodiiodoborane could involve the reaction of boron trifluoride (BF₃) with iodine, potentially with a catalyst to facilitate the reaction. ontosight.ai However, controlling the stoichiometry and reaction conditions to selectively produce FI₂B in high yield and purity is a significant hurdle.

Current synthetic methodologies for haloboranes often rely on energy-intensive processes. researchgate.netchemrxiv.org The development of efficient and scalable synthetic routes to this compound is paramount for its broader application. Challenges in this area include:

Selectivity: Achieving selective formation of FI₂B over other mixed halides (e.g., F₂IB) and the starting materials.

Purification: Developing effective methods to isolate pure FI₂B from the resulting product mixture.

Scalability: Transitioning a laboratory-scale synthesis to a larger, more industrially viable process.

Future research should focus on exploring novel synthetic strategies, such as low-temperature reactions, flow chemistry, or the use of specific catalysts to enhance selectivity and yield. A systematic study of different boron precursors and iodinating agents could also lead to more efficient synthetic protocols.

Table 1: Potential Synthetic Routes for this compound and Associated Challenges

Synthetic RouteReactantsPotential Challenges
Halogen ExchangeBoron trifluoride (BF₃), Iodine (I₂)Lack of selectivity, formation of product mixtures, harsh reaction conditions.
Hydroboration-HalogenationA suitable hydroborane, an iodinating agentMulti-step process, potential for side reactions. researchgate.netchemrxiv.org
Cleavage of EthersMixed boron trihalides (e.g., a mixture of BCl₃ and BBr₃ can cleave ethers)Indirect route, may not be specific for FI₂B formation. acs.orgresearchgate.netnih.govacs.org

Unexplored Reactivity Patterns and Transformation Potentials of FI₂B

This compound is anticipated to be a highly reactive compound, acting as a potent Lewis acid due to the electron-deficient nature of the boron atom. ontosight.ainumberanalytics.com The presence of both a highly electronegative fluorine atom and two larger, more polarizable iodine atoms suggests a unique reactivity profile compared to homoleptic boron trihalides. ontosight.aiunlp.edu.ar

The potential reactivity patterns of FI₂B that warrant investigation include:

Lewis Acidity: Quantifying the Lewis acidity of FI₂B and comparing it to other boron halides would provide fundamental insights into its reactivity. The order of Lewis acidity for boron trihalides is generally BI₃ > BBr₃ > BCl₃ > BF₃, a trend opposite to what electronegativity would suggest. unlp.edu.ar Understanding where FI₂B fits within this series is crucial.

Reactions with Nucleophiles: The B-I bonds are expected to be more susceptible to nucleophilic attack than the B-F bond, potentially allowing for selective functionalization. This could be exploited in organic synthesis for the introduction of iodine or boron-containing moieties.

Ring-Opening Reactions: Like other boron halides, FI₂B could be effective in the cleavage of ethers and other cyclic compounds. acs.orgresearchgate.netnih.govacs.org The regioselectivity of such reactions would be of significant interest.

Frustrated Lewis Pair (FLP) Chemistry: The combination of the Lewis acidic FI₂B with a sterically hindered Lewis base could form a frustrated Lewis pair, capable of activating small molecules. researchgate.netchemrxiv.org

Systematic studies involving the reaction of FI₂B with a variety of organic and inorganic substrates are needed to map out its reactivity and explore its potential as a reagent or catalyst.

Integration of this compound Chemistry with Sustainable Methodologies

Modern chemical research places a strong emphasis on sustainability. numberanalytics.comacs.org The integration of this compound chemistry with green chemistry principles presents both challenges and opportunities. Organoboron compounds, in general, are considered attractive from a sustainability perspective due to their low toxicity and the potential for "green" reagents. rsc.orgwiley.com

Key areas for sustainable research involving FI₂B include:

Catalysis: Developing catalytic applications for FI₂B would reduce the need for stoichiometric amounts of the reagent, minimizing waste. Boron-based catalysts are being explored for a range of environmentally friendly reactions. numberanalytics.com

Atom Economy: Designing reactions that incorporate the entire FI₂B molecule into the final product would maximize atom economy.

Renewable Feedstocks: Exploring the use of FI₂B in the transformation of biomass-derived feedstocks into valuable chemicals. uni-wuerzburg.de

Recyclable Reagents: Investigating the potential for recycling the boron-containing byproducts of reactions involving FI₂B. acs.org

Future work should aim to develop synthetic methods that utilize FI₂B in catalytic amounts and explore its utility in reactions that proceed under mild conditions with minimal solvent usage.

Advanced Theoretical Modeling for Predictive Chemical Design Involving FI₂B

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules like this compound, for which experimental data is scarce. journals.co.zaacs.org Advanced theoretical modeling can provide valuable insights and guide future experimental work.

Specific areas where theoretical modeling would be beneficial include:

Structural and Spectroscopic Properties: Calculating the precise geometry, vibrational frequencies, and NMR chemical shifts of FI₂B would aid in its experimental identification and characterization.

Reaction Mechanisms: DFT and other computational methods can be used to elucidate the mechanisms of reactions involving FI₂B, including transition states and reaction energetics. researchgate.netchemrxiv.org This can help in understanding its reactivity and designing more efficient synthetic transformations.

Lewis Acidity Prediction: Computational approaches can be used to predict the Lewis acidity of FI₂B and rationalize its position relative to other boron halides. unlp.edu.ar

Design of Novel Reactions: Theoretical calculations can be employed to predict the outcome of unexplored reactions, suggesting new synthetic applications for FI₂B.

Table 2: Computed Properties of Boron Trihalides (for comparison)

CompoundB-X Bond Length (Å)X-B-X Bond Angle (°)Lewis Acidity Trend
BF₃~1.31120Weakest
BCl₃~1.74120Intermediate
BBr₃~1.89120Strong
BI₃~2.10120Strongest

Note: The values are approximate and can vary depending on the computational method used. The trend in Lewis acidity is based on experimental observations. unlp.edu.ar Theoretical calculations for FI₂B would provide valuable comparative data.

Synergistic Experimental and Computational Approaches in FI₂B Research

The most effective path forward in understanding and utilizing this compound will involve a close collaboration between experimental and computational chemists. numberanalytics.comchemsrc.com This synergistic approach can accelerate the pace of discovery and overcome many of the current challenges.

A combined approach would involve:

Guided Synthesis: Using computational modeling to predict promising synthetic routes and reaction conditions, which are then tested and optimized in the laboratory.

Spectroscopic Characterization: Comparing experimentally obtained spectroscopic data (e.g., NMR, IR) with theoretically predicted spectra to confirm the structure and purity of synthesized FI₂B.

Reactivity Screening: Employing computational methods to screen for potential reactions and substrates for FI₂B, followed by experimental validation of the most promising candidates.

Mechanistic Elucidation: Combining experimental kinetic studies with computational modeling of reaction pathways to gain a deep understanding of the underlying mechanisms.

By leveraging the predictive power of computational chemistry to guide and interpret experimental results, researchers can more efficiently explore the chemical landscape of this compound and unlock its full potential in synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing fluorodiiodoborane (BIF₂I) under laboratory conditions?

  • Methodological Answer : Synthesis requires precise control of stoichiometric ratios (e.g., boron trifluoride with iodine sources) and inert atmospheres (argon/glovebox) to prevent hydrolysis or oxidation. Reaction monitoring via Raman spectroscopy or mass spectrometry is critical to confirm intermediate formation. Use of low-temperature reactors (-30°C to 0°C) minimizes thermal decomposition, while quenching protocols (e.g., liquid nitrogen trapping) isolate the product .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Combine multiple analytical techniques:

  • X-ray crystallography for structural confirmation.
  • ¹¹B NMR spectroscopy to detect boron environments (δ ~20–30 ppm for B-F/I bonds).
  • Elemental analysis (CHN-I) to verify halogen ratios.
    Contaminants like BF₃ or BI₃ can be identified via FTIR (B-F stretches at ~1400 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use corrosion-resistant materials (PTFE-lined reactors) and negative-pressure fume hoods. Emergency protocols must address HF release (neutralize with calcium gluconate gel) and iodine vapor (activated carbon scrubbers). Conduct hazard assessments using NFPA guidelines for reactivity and toxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s thermodynamic stability data?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (B-I vs. B-F) and compare with experimental DSC/TGA data. Discrepancies may arise from solvent interactions (e.g., THF coordination); use COSMO-RS solvation models to refine predictions. Validate via in situ XRD under controlled humidity .

Q. What experimental designs optimize this compound’s stability in catalytic applications?

  • Methodological Answer : Design a fractional factorial experiment varying:

  • Temperature (25–100°C).
  • Solvent polarity (hexane vs. dichloromethane).
  • Catalyst loading (1–5 mol%).
    Monitor decomposition kinetics via UV-Vis (λ ~300 nm for iodine release) and use ANOVA to identify dominant degradation factors. Include inert gas purges to isolate oxidative pathways .

Q. How do isotopic labeling studies clarify this compound’s reaction mechanisms?

  • Methodological Answer : Synthesize ¹⁰B-enriched BIF₂I to track boron migration in cross-coupling reactions via secondary ion mass spectrometry (SIMS). Pair with ¹⁹F NMR to distinguish fluorine transfer pathways. Control experiments with deuterated solvents (CDCl₃) isolate solvent-mediated effects .

Q. What strategies address conflicting spectroscopic data in this compound’s structural characterization?

  • Methodological Answer : Perform multi-technique validation:

  • SC-XRD for crystallographic symmetry.
  • Solid-state NMR (¹¹B MAS) to compare crystalline vs. amorphous phases.
  • DFT-predicted IR spectra to assign vibrational modes.
    Discrepancies in bond angles >5° suggest polymorphic variations or lattice defects .

Q. How can collaborative frameworks improve reproducibility in this compound research?

  • Methodological Answer : Establish standardized reporting templates (e.g., electronic lab notebooks) detailing synthesis parameters (pressure, stirring rates). Use inter-laboratory round-robin tests with shared reference samples. Data-sharing platforms (e.g., Zenodo) ensure transparency in raw spectral datasets .

Methodological Guidelines

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For instance, if NMR and XRD data conflict, test the hypothesis of dynamic disorder via variable-temperature XRD .
  • Ethical Compliance : Document non-hazardous waste disposal methods (e.g., iodine recovery via sublimation) in line with EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.